molecular formula C16H15N3O2S B5596407 1-(3,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

1-(3,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

Cat. No.: B5596407
M. Wt: 313.4 g/mol
InChI Key: TWPWIOPOTYHYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone, also known as DMF-TT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Stereoselectivity in Chemical Reactions

Stereoselectivity is a key consideration in the synthesis of complex molecules. For example, Warrier et al. (2004) explored the stereoselectivity of the Paternò-Büchi reaction with aromatic carbonyl compounds, providing insights into the directional effects of hydroxy groups in forming regioisomeric products. This study sheds light on how subtle changes in molecular structure can significantly influence the outcome of photochemical reactions, which could be relevant for the synthesis or modification of compounds similar to the specified chemical (Warrier et al., 2004).

Synthesis and Characterization of Derivatives

Mabkhot et al. (2011) discussed the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives. Such work highlights the methods and approaches for creating and analyzing compounds with potential applications in material science or pharmaceuticals, demonstrating the versatility of organic synthesis techniques (Mabkhot et al., 2011).

Heterocyclic Rearrangement

Potkin et al. (2012) explored the mononuclear heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles. This research could provide a basis for developing novel synthetic pathways for compounds with similar heterocyclic frameworks, offering potential applications in developing new materials or drugs (Potkin et al., 2012).

Synthesis, Characterization, and Applications

Abosadiya et al. (2018) detailed the synthesis, characterization, crystal structures, and DFT studies of new 1,2,4-triazole and triazolidin derivatives. This research contributes to understanding the molecular structure and properties of such compounds, which are crucial for their potential applications in various fields such as pharmaceuticals or materials science (Abosadiya et al., 2018).

Chemical Reactions and Polymer Precursors

Furst et al. (2012) reported on polymer precursors from catalytic reactions of natural oils, demonstrating how organic synthesis can contribute to sustainable materials science. This research is an example of applying chemical knowledge to address environmental concerns, showing the broader impact of organic synthesis on developing new materials (Furst et al., 2012).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-5-6-12(8-11(10)2)13(20)9-22-16-17-15(18-19-16)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPWIOPOTYHYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.